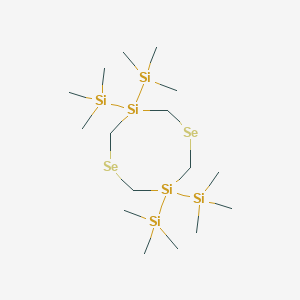
3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-diselenadisilocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-diselenadisilocane is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-diselenadisilocane typically involves the reaction of trimethylsilyl chloride with a selenium-containing precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-diselenadisilocane undergoes various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atoms to lower oxidation states.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-diselenadisilocane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of selenium-containing compounds and materials.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing into its potential use in drug development, particularly in the context of selenium’s antioxidant properties.
Industry: It may be used in the production of specialized materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism by which 3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-diselenadisilocane exerts its effects is primarily related to the reactivity of its selenium atoms. Selenium can participate in redox reactions, influencing various molecular targets and pathways. The compound’s trimethylsilyl groups also play a role in stabilizing the molecule and facilitating its interactions with other chemical species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-ditelluradisilocane
- 3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-dithiadisilocane
Uniqueness
3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-diselenadisilocane is unique due to the presence of selenium atoms, which impart distinct chemical properties compared to its sulfur and tellurium analogs
Eigenschaften
CAS-Nummer |
918904-67-3 |
|---|---|
Molekularformel |
C16H44Se2Si6 |
Molekulargewicht |
563.0 g/mol |
IUPAC-Name |
trimethyl-[3,7,7-tris(trimethylsilyl)-1,5,3,7-diselenadisilocan-3-yl]silane |
InChI |
InChI=1S/C16H44Se2Si6/c1-19(2,3)23(20(4,5)6)13-17-15-24(16-18-14-23,21(7,8)9)22(10,11)12/h13-16H2,1-12H3 |
InChI-Schlüssel |
UYOUUAAMVJOSSF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[Si]1(C[Se]C[Si](C[Se]C1)([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


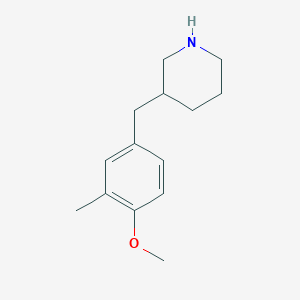
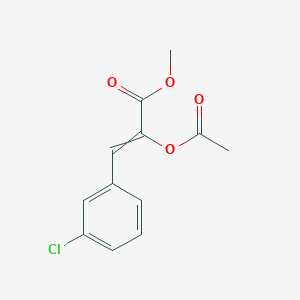
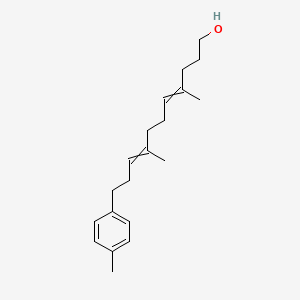
![N-[2-(2-Bromoethoxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12621921.png)
![N,N-Dimethyl-5-[(1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine](/img/structure/B12621924.png)
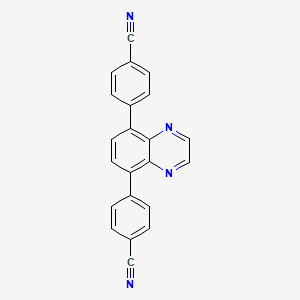
![N-[(2S)-1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl]prop-2-ynamide](/img/structure/B12621929.png)
![4-[[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-2-hydroxy-3,3-dimethylbutanoic acid](/img/structure/B12621931.png)
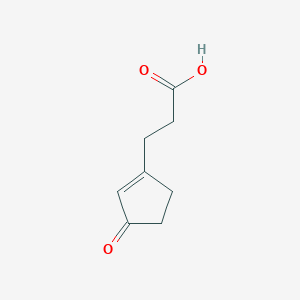
![(4-benzylpiperazin-1-yl)[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12621935.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-2-ethyl-, oxime](/img/structure/B12621949.png)
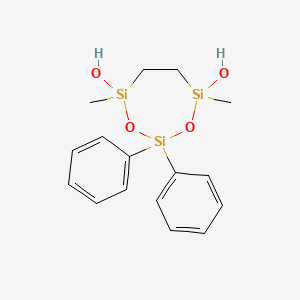
![Methanone, [4-(3-chlorophenyl)-1-piperazinyl][3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]-](/img/structure/B12621965.png)

